(3R)-thiomorpholine-3-carboxylic acid methyl ester
Overview
Description
(3R)-thiomorpholine-3-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C6H11NO2S and its molecular weight is 161.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Separation : The esters of thiomorpholine-3-carboxylic and thiomorpholine-3,5-dicarboxylic acids, including the (3R)-thiomorpholine-3-carboxylic acid methyl ester, are synthesized using specific chemical reactions, and their diastereomers can be separated (Eremeev et al., 1983).
Enantioselective Synthesis : Research has demonstrated the efficient enantioselective synthesis of 2-substituted thiomorpholin-3-ones, which could involve compounds like this compound (Franceschini et al., 2003).
Peptidomimetic Chemistry : Enantiopure Fmoc-protected morpholine-3-carboxylic acid, a related compound, has been synthesized and shown to be compatible with solid-phase peptide synthesis, indicating potential applications in peptidomimetic chemistry (Sladojevich et al., 2007).
Biological Evaluation : Certain bromophenol derivatives with similar structures have shown effectiveness as inhibitors of enzymes relevant to diseases like Alzheimer's and Parkinson's, suggesting potential therapeutic applications (Boztaş et al., 2019).
Photosensitizer for Cancer Therapy : Near-infrared photosensitizers derived from compounds structurally related to this compound have shown promise in fluorescence imaging and photodynamic therapy for cancer (Patel et al., 2016).
Synthesis of Thiomorpholines : Research on 1,2-cyclic sulfamidates has led to methods for creating thiomorpholin-3-ones, which are closely related to this compound (Williams et al., 2003).
Antibacterial Activity : Some compounds structurally similar to this compound have shown antibacterial activity, indicating potential applications in the development of new antibiotics (Narsimha et al., 2014).
Enzymatic Resolution : The enzymatic resolution of N-Boc protected β-aminoacids, including compounds related to this compound, has been demonstrated, which could be important in stereochemically controlled synthesis processes (Pousset et al., 2004).
Properties
IUPAC Name |
methyl (3R)-thiomorpholine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c1-9-6(8)5-4-10-3-2-7-5/h5,7H,2-4H2,1H3/t5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKUMLWZCRVBJA-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSCCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CSCCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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